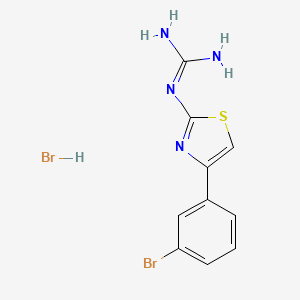

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide is a chemical compound used in the synthetic preparation of guanidinothiazoles, which are known for their role as T-type calcium channel blockers. This compound has a molecular formula of C10H9BrN4S·x HBr and a molecular weight of 297.17 + x (80.91).

Métodos De Preparación

The synthesis of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide involves several steps. The primary synthetic route includes the reaction of 3-bromophenyl isothiocyanate with guanidine to form the thiazole ring. The reaction conditions typically involve the use of solvents such as dimethylformamide or dimethyl sulfoxide, and the reaction is carried out at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that guanidine derivatives, including 1-(4-(3-bromophenyl)thiazol-2-yl)guanidine hydrobromide, exhibit significant antimicrobial properties. Studies have shown that guanidine-core small molecules can effectively combat infections caused by both Gram-negative and Gram-positive bacteria, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests have demonstrated the potential of these compounds as therapeutic alternatives for treating bacterial infections.

2. Neuroprotective Effects

This compound has been explored for its neuroprotective properties. Guanidine derivatives have been patented for their ability to prevent amyloid-beta-related pathologies associated with Alzheimer's disease and other neurodegenerative disorders . The mechanism involves inhibiting the production of amyloid peptides, which are implicated in the progression of Alzheimer's disease .

3. Anti-inflammatory Properties

Guanidine compounds have also shown promise in treating various inflammatory conditions. Their ability to modulate immune responses makes them candidates for developing anti-inflammatory drugs, particularly for conditions like thyroiditis and arthritis .

Material Science Applications

1. Synthesis of Novel Materials

The compound's unique thiazole and guanidine functionalities allow it to be utilized in synthesizing novel materials with specific electronic or optical properties. These materials can be applied in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of bromine enhances the compound's electronic characteristics, making it suitable for these applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide involves its interaction with T-type calcium channels. The compound binds to these channels and inhibits their activity, which can modulate calcium influx in cells. This inhibition affects various cellular processes, including muscle contraction, neurotransmitter release, and hormone secretion.

Comparación Con Compuestos Similares

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide is unique due to its specific structure and its role as a T-type calcium channel blocker. Similar compounds include other guanidinothiazoles and thiazole derivatives, such as:

- 1-(4-(4-Bromophenyl)thiazol-2-yl)guanidine

- 1-(4-(2-Bromophenyl)thiazol-2-yl)guanidine

- 1-(4-(3-Chlorophenyl)thiazol-2-yl)guanidine

These compounds share structural similarities but may differ in their specific biological activities and applications.

Actividad Biológica

1-(4-(3-Bromophenyl)thiazol-2-yl)guanidine hydrobromide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, interaction mechanisms, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring and a guanidine moiety, which are known for their diverse biological activities. The bromine substituent on the phenyl group enhances its reactivity and biological profile.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial properties. A study on similar thiazole derivatives showed promising results against various bacterial strains, suggesting a potential application for this compound in treating infections .

Acetylcholinesterase Inhibition

Compounds containing thiazole structures have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Although specific data on the guanidine derivative is limited, related compounds have demonstrated IC50 values indicating strong inhibitory activity, which suggests that this compound could also possess similar properties .

Interaction with Human Serum Albumin (HSA)

A recent study focused on the interaction of thiazole derivatives with human serum albumin (HSA), revealing that these compounds can bind effectively to HSA through hydrophobic interactions and hydrogen bonding. The binding constant for related compounds was moderate to strong, indicating potential for therapeutic applications . The stability of the HSA-complex may enhance the bioavailability of this compound.

Pharmacokinetic Studies

Pharmacokinetic evaluations using multi-spectroscopic techniques have shown that thiazole derivatives can significantly alter the conformation of HSA, enhancing its esterase activity. This suggests that this compound may improve drug delivery mechanisms through its interaction with plasma proteins .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of thiazole derivatives. Results indicate that modifications in the chemical structure can lead to variations in biological efficacy. For instance, certain substitutions have led to enhanced AChE inhibition, indicating that structural optimization could yield more potent derivatives .

Data Tables

Propiedades

IUPAC Name |

2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4S.BrH/c11-7-3-1-2-6(4-7)8-5-16-10(14-8)15-9(12)13;/h1-5H,(H4,12,13,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJEAZNFIAZAIRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CSC(=N2)N=C(N)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.